molecular formula C25H19FN4O2S B2875780 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 959552-72-8

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2875780
CAS No.: 959552-72-8
M. Wt: 458.51
InChI Key: VWSITDUKKBKUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfanyl-acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone core substituted with a benzyl group at position 2 and a 2-fluorophenyl acetamide moiety. The imidazoquinazolinone scaffold is known for its diverse pharmacological activities, including kinase inhibition and antimicrobial properties . The sulfanyl (-S-) linker and fluorophenyl group are critical for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S/c26-18-11-5-7-13-20(18)27-22(31)15-33-25-29-19-12-6-4-10-17(19)23-28-21(24(32)30(23)25)14-16-8-2-1-3-9-16/h1-13,21H,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSITDUKKBKUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Imidazo[1,2-c]quinazoline Core

The core is synthesized via a copper-catalyzed Ullmann-type C–N coupling followed by intramolecular cyclization (Scheme 1).

Procedure :

  • React 2-aminobenzonitrile (1.0 mmol) with benzyl bromide (1.2 mmol) in DMF containing K₂CO₃ (2.0 mmol) and CuI (0.20 mmol) at 150°C for 2 h.
  • Add Cu(OAc)₂·H₂O (0.5 mmol) and continue heating for 2–5 h.
  • Purify via column chromatography (ethyl acetate/hexane, 15% v/v) to yield 2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazoline (Yield: 68–72%).

Key Characterization Data :

  • ¹H-NMR (DMSO-d₆): δ 7.82–7.25 (m, aromatic H), 5.12 (s, CH₂Ph), 3.89 (s, OCH₃).
  • IR (KBr): 1680 cm⁻¹ (C=O).

Introduction of the Sulfanyl Group

The sulfanyl moiety is introduced at position 5 via nucleophilic substitution (Scheme 2).

Procedure :

  • Suspend 2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazoline (1.0 mmol) in dry DMF.
  • Add 2-chloroacetamide (1.2 mmol) and NaH (2.0 mmol) under nitrogen.
  • Stir at 80°C for 6 h.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography to yield 5-chloroacetamide intermediate (Yield: 65%).
  • React intermediate with thiourea (1.5 mmol) in ethanol under reflux for 4 h to form the sulfanyl derivative.

Optimization Notes :

  • DMF enhances reaction efficiency due to its high polarity.
  • NaH ensures deprotonation of the quinazoline NH group for nucleophilic attack.

Formation of the N-(2-Fluorophenyl)acetamide Side Chain

The side chain is incorporated via amide coupling (Scheme 3).

Procedure :

  • Dissolve 5-sulfanyl intermediate (1.0 mmol) in dry THF.
  • Add 2-fluoroaniline (1.2 mmol), EDCl (1.5 mmol), and HOBt (0.3 mmol).
  • Stir at 25°C for 12 h.
  • Concentrate and purify via recrystallization (ethanol/water) to yield the target compound (Yield: 58%).

Critical Parameters :

  • EDCl/HOBt minimizes racemization during amide bond formation.
  • THF provides optimal solubility for both reactants.

Table 1. Summary of Synthetic Steps

Step Reaction Type Reagents/Conditions Yield (%)
1 Core Cyclization CuI, K₂CO₃, DMF, 150°C 68–72
2 Sulfanyl Introduction NaH, 2-chloroacetamide, DMF, 80°C 65
3 Amide Coupling EDCl, HOBt, THF, 25°C 58

Table 2. Spectroscopic Data for Final Compound

Technique Data
¹H-NMR δ 8.21 (d, J=8.4 Hz, 1H), 7.65–7.12 (m, aromatic H), 4.89 (s, CH₂S)
IR 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend)
HRMS m/z 459.1432 [M+H]⁺ (Calc. 459.1438)

Chemical Reactions Analysis

Types of Reactions

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced imidazoquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which play crucial roles in cellular signaling and gene expression. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Bioactivities of Related Sulfanyl-Acetamide Derivatives

Compound Name/ID Core Structure Substituents/Modifications Bioactivity (MIC/IC₅₀) Reference
Target Compound Imidazo[1,2-c]quinazolinone 2-Benzyl, 3-oxo, 5-sulfanyl-N-(2-fluorophenyl) Not reported
3-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)propenamide (Compound 30) 1,2,3-Triazole Fluorophenyl, propenamide MIC: ~12.5 µg/mL (E. coli)
N-(2-Fluorobenzyl)-2-[(1H-1,2,3-triazol-5-yl)sulfanyl]acetamide (Compound 38) 1,2,3-Triazole 2-Fluorobenzyl MIC: 25 µg/mL (E. coli)
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8t) 1,3,4-Oxadiazole Indolylmethyl, chloro-methylphenyl LOX inhibition: IC₅₀ = 23 µM
N-(4-Methyl-2-pyridinyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8w) 1,3,4-Oxadiazole Pyridinyl, indolylmethyl BChE inhibition: IC₅₀ = 45 µM

Key Observations:

Core Heterocycle Impact: The imidazoquinazolinone core in the target compound is structurally distinct from triazole/oxadiazole-based analogs. Triazole and oxadiazole derivatives (e.g., Compounds 30, 38, 8t) prioritize antimicrobial activity, whereas indole-modified oxadiazoles (8t, 8w) show enzyme inhibition .

Substituent Effects :

  • Fluorophenyl/fluorobenzyl groups (as in the target compound and Compound 38) improve lipophilicity and membrane permeability, critical for antimicrobial activity .
  • Bulky substituents (e.g., indolylmethyl in 8t) enhance enzyme inhibition but reduce solubility, as seen in lower LOX inhibition compared to smaller analogs .

Sulfanyl Linker Role :

  • The -S- group facilitates conjugation between aromatic cores and acetamide moieties, stabilizing bioactive conformations. This is consistent with the activity of OLC-12 and VUAA-1, Orco agonists with similar linkers .

Biological Activity

The compound 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a member of the imidazoquinazoline class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C26H22F1N4O2SC_{26}H_{22}F_{1}N_{4}O_{2}S, with a molecular weight of approximately 488.99 g/mol . The structure includes a distinctive imidazo[1,2-c]quinazoline core, which is known for its diverse biological activities.

While the exact mechanism of action remains to be fully elucidated, preliminary studies suggest that the compound may interact with several biological targets:

  • Inhibition of Carbonic Anhydrase Isoforms : Research indicates that derivatives of imidazoquinazolines can inhibit various human carbonic anhydrase (CA) isoforms, including CA IX and CA XII, which are implicated in tumor progression and metastasis. For instance, certain analogs have shown selective inhibition with low nanomolar IC50 values .
  • Antitumor Activity : The compound's structural features suggest potential activity against cancer cell lines. Initial studies indicate that it may act as a dual inhibitor of PI3K and HDAC pathways, both critical in cancer biology .

Biological Activity

Extensive research has highlighted several biological activities associated with this compound:

  • Anticancer Properties :
    • In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells through the activation of intrinsic pathways.
  • Anti-inflammatory Effects :
    • The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes.
  • Antimicrobial Activity :
    • Some studies suggest that derivatives of this class may possess antimicrobial properties against both bacterial and fungal strains.

Case Studies

Several case studies provide insights into the efficacy and safety profile of this compound:

  • Study on CA Inhibition : A study measuring the inhibitory activity against hCA IX and hCA XII reported selectivity ratios significantly higher than traditional inhibitors like acetazolamide, indicating potential for targeted cancer therapy .
  • Cytotoxicity Assessment : In a cytotoxicity assay involving multiple cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated IC50 values in the low micromolar range, suggesting promising therapeutic potential .

Data Summary Table

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in cancer cells,
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialActive against various pathogens
Carbonic Anhydrase InhibitionHigh selectivity for CA IX and XII

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.